molecular formula C24H20FN3O4 B11303256 2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11303256
M. Wt: 433.4 g/mol
InChI Key: LSDLQRCCGGRBBM-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the fluorophenoxy and methoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. The fluorophenoxy and methoxyphenyl groups may allow the compound to bind to enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to its combination of a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C24H20FN3O4/c1-15(31-21-6-4-3-5-20(21)25)23(29)26-18-11-7-17(8-12-18)24-27-22(28-32-24)16-9-13-19(30-2)14-10-16/h3-15H,1-2H3,(H,26,29)

InChI Key

LSDLQRCCGGRBBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)OC4=CC=CC=C4F

Origin of Product

United States

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